3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Description
3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H22N2O4S2 and its molecular weight is 382.49. The purity is usually 95%.
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Biological Activity
3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative with potential pharmacological applications. Thiazolidinediones are known for their diverse biological activities, particularly in the treatment of metabolic disorders such as diabetes and obesity. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C17H22N2O4S2 with a molecular weight of 382.5 g/mol. The compound features a thiazolidine ring that is essential for its biological activity.
Thiazolidinedione derivatives exert their biological effects through several mechanisms:
- PPARγ Agonism : Many thiazolidinediones act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism.
- Inhibition of Enzymes : These compounds can inhibit various enzymes including aldose reductase and phosphoinositide-3-kinase, which are involved in glucose metabolism and insulin signaling pathways .
- Anti-inflammatory Effects : Thiazolidinediones exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing oxidative stress .
Antidiabetic Effects
Research indicates that thiazolidinedione derivatives can significantly lower blood glucose levels. For instance, compounds similar to this compound have shown efficacy comparable to standard antidiabetic drugs like pioglitazone in various in vitro studies .
Antimicrobial Activity
Thiazolidinediones also demonstrate antimicrobial properties. Studies have shown that these compounds can exhibit bactericidal activity against both Gram-positive and Gram-negative bacteria. The activity often correlates with specific substitutions on the thiazolidine ring .
Study 1: Antidiabetic Activity
In a study conducted by Badiger et al., novel thiazolidinediones were synthesized and tested for their antidiabetic activity using an alloxan-induced diabetic model. The results indicated that certain derivatives exhibited significant reductions in blood glucose levels compared to controls .
Compound | Blood Glucose Reduction (%) |
---|---|
Control | 0 |
Pioglitazone | 45 |
Compound A | 50 |
Compound B | 55 |
Study 2: Antimicrobial Efficacy
A study assessed the antimicrobial effects of various thiazolidinedione derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications enhanced bactericidal activity significantly .
Compound | S. aureus Inhibition Zone (mm) | E. coli Inhibition Zone (mm) |
---|---|---|
Control | 0 | 0 |
Compound C | 15 | 12 |
Compound D | 20 | 18 |
Properties
IUPAC Name |
3-[1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-10-7-11(2)13(4)16(12(10)3)25(22,23)18-6-5-14(8-18)19-15(20)9-24-17(19)21/h7,14H,5-6,8-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSYGNFDLXKMTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.